molecular formula C9H7N5S B069323 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine CAS No. 170862-72-3

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B069323
CAS No.: 170862-72-3
M. Wt: 217.25 g/mol
InChI Key: UHOSSWHQLJRAOW-UHFFFAOYSA-N
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Description

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that combines the structural features of both triazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with azides in the presence of copper catalysts to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine
  • 6-(2H-1,2,3-triazol-2-yl)benzo[d]oxazol-2-amine
  • 6-(2H-1,2,3-triazol-2-yl)benzo[d]imidazol-2-amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor modulation .

Properties

IUPAC Name

6-(triazol-2-yl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-9-13-7-2-1-6(5-8(7)15-9)14-11-3-4-12-14/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSSWHQLJRAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3N=CC=N3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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